molecular formula C22H15BrN2O3 B5167647 2-bromobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

2-bromobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No.: B5167647
M. Wt: 435.3 g/mol
InChI Key: XSFGINUBAHPJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.

Preparation Methods

The synthesis of 2-bromobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves the reaction of 4-bromobenzyl bromide with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

2-Bromobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-bromobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is primarily attributed to its ability to interact with specific molecular targets and pathways. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The bromine atom in the benzyl group can also participate in halogen bonding, further enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

2-Bromobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can be compared with other oxadiazole derivatives, such as:

Properties

IUPAC Name

(2-bromophenyl)methyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2O3/c23-19-9-5-4-8-18(19)14-27-22(26)17-12-10-16(11-13-17)21-25-24-20(28-21)15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFGINUBAHPJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OCC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.